

Sulphostin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Sulphostin

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Abstract

Sulphostin is a potent, naturally derived inhibitor of dipeptidyl peptidase IV (DPP-IV) and other related serine proteases such as DPP8 and DPP9.[1][2][3] Its unique chemical structure, featuring a phosphosulfamate functional group, and its covalent mechanism of action have garnered significant interest in the field of drug discovery, particularly for the development of therapeutics for type 2 diabetes and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure of **Sulphostin**, detailed experimental protocols for its synthesis based on published literature, a summary of its biological activity, and a visualization of its mechanism of action.

Chemical Structure

Sulphostin, isolated from the culture broth of *Streptomyces* sp. MK251-43F3, is an organophosphorus compound characterized by a piperidinone ring and a unique amino(sulfoamino)phosphinyl group.[2][4] The absolute configurations at the two chiral centers, C-3 and the phosphorus atom, have been determined to be S and R, respectively, through X-ray crystallography of synthetic stereoisomers.[2]

The core structure consists of an (S)-3-aminopiperidine-2-one moiety linked to a phosphosulfamate group. This phosphosulfamate "warhead" is crucial for its covalent inhibitory activity.[1][6]

Synthesis of Sulphostin

The synthesis of **Sulphostin** has been approached through various routes, with a notable large-scale synthesis developed to facilitate further in vivo studies.^{[7][8]} The presented methodology is a detailed breakdown of the optimized, multi-step synthesis, which avoids cryogenic temperatures and column chromatography for key steps.^[7]

Experimental Protocols

Step 1: Synthesis of (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3)

This initial step involves the protection and cyclization of L-ornithine.

- Reaction: L-ornithine hydrochloride is first converted to its methyl ester dihydrochloride, which then undergoes cyclization and subsequent protection with a benzyloxycarbonyl (Cbz) group.
- Detailed Protocol:
 - Suspend L-ornithine hydrochloride (1250 g, 7.40 mol) in methanol (3.7 L).
 - Slowly add thionyl chloride (568 mL, 7.78 mol) while maintaining the internal temperature below 0 °C.
 - Stir the mixture for 3 hours at 50-55 °C.
 - Evaporate the reaction mixture under reduced pressure.
 - Crystallize the residue by trituration in diisopropyl ether (4.0 L).
 - Collect the crystals by filtration and dry to yield L-ornithine methyl ester dihydrochloride (17).
 - The cyclization of compound 17 is carried out with an aqueous sodium carbonate solution at room temperature.
 - Continuous addition of sodium hydrogen carbonate and benzyl chloroformate to the cyclization mixture yields (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3).^[7]

Step 2: Synthesis of (3S)-3-Benzoyloxycarbonylamino-1-diaminophosphinyl-2-piperidinone (4)

This step introduces the phosphinyl group to the piperidinone ring.

- Reaction: Compound 3 is treated with phosphoryl chloride followed by amination with aqueous ammonia.
- Detailed Protocol:
 - React compound 3 (600 g) with chlorotrimethylsilane and diisopropylethylamine at room temperature.
 - Treat the resulting mixture with phosphoryl chloride to give a phosphinyl chloride intermediate.
 - Pour the intermediate into an aqueous ammonia solution, maintaining the pH between 9 and 11, to yield compound 4.[\[8\]](#)

Step 3: Sulfonation and Optical Resolution

This crucial step involves the sulfonation of the phosphinyl group and the separation of the resulting diastereomers.

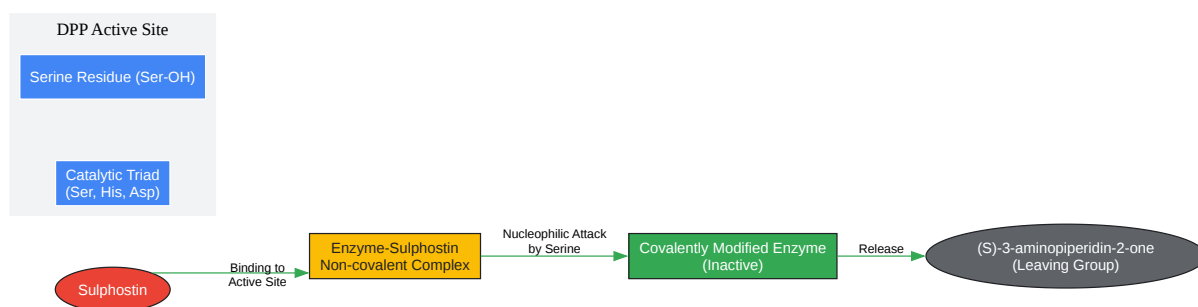
- Reaction: Compound 4 is sulfonated using a pyridine/sulfur trioxide complex. The diastereomeric mixture is then resolved by fractional crystallization using (1S,2R)-(+)-2-amino-1,2-diphenylethanol (ADPE).
- Detailed Protocol:
 - Treat compound 4 (294 g) with 1.2 equivalents of pyridine/sulfur trioxide complex at 0-5 °C.
 - Add 2.5 equivalents of ADPE to the reaction mixture to precipitate the desired diastereomer as a salt (15).[\[8\]](#)

Step 4: Final Deprotection to Yield **Sulphostin** (1)

The final step involves the removal of the Cbz protecting group to yield the active **Sulphostin**.

- Reaction: Hydrogenolysis is employed to remove the benzyloxycarbonyl group.
- Detailed Protocol:
 - The separated diastereomeric salt (15) is subjected to hydrogenolysis to cleave the Cbz group, yielding the final product, **Sulphostin**.

Synthesis Workflow Diagram



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